Motesanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

motesanib AMG 706 discovery and development

Mechanism of Action & Preclinical Evidence

Motesanib is a multikinase inhibitor designed to disrupt tumor growth and angiogenesis by targeting key receptor tyrosine kinases.

The diagram below illustrates its primary mechanism of action and downstream effects.

This compound inhibits key receptors, blocking downstream signaling and tumor growth.

Preclinical studies demonstrated that this compound could inhibit the autophosphorylation of wild-type Kit and various mutants, including some associated with imatinib resistance [1]. It induced significant tumor regression in xenograft models of breast cancer, non-small cell lung cancer (NSCLC), medullary thyroid cancer, and colon carcinoma [1] [2].

Key Clinical Trial Outcomes

This compound was evaluated in numerous clinical trials across several cancer types. The following table provides a quantitative summary of its efficacy in key phase II studies.

| Cancer Type (Trial Phase) | Patient Population | Key Efficacy Results (by RECIST) | Outcome & Development Status |

|---|

| Differentiated Thyroid Cancer (Phase II) [2] | Progressive disease (N=93) | Confirmed Partial Response (PR): 14% Stable Disease (SD) ≥24 weeks: 35% Median Progression-Free Survival (PFS): 40 weeks | Promising initial results, but development ultimately discontinued [3]. | | Medullary Thyroid Cancer (Phase II) [3] [2] | Progressive or symptomatic (N=91) | Confirmed PR: 2% SD ≥24 weeks: 47% | Lower response rate than in differentiated thyroid cancer; development discontinued [3]. | | GIST (Phase II) [1] | Imatinib-resistant (N=102) | Confirmed Objective Response: 3% SD: 59% Durable SD ≥24 weeks: 14% Median PFS: 16 weeks | Modest tumor control; did not support further development. | | Non-Squamous NSCLC (Phase III, MONET1) [3] | Advanced (N=~1090) | No statistically significant improvement in overall survival compared to placebo + chemotherapy. | Failed to meet primary endpoint; development halted (2011) [3] [4]. | | Breast Cancer (Phase II) [3] | HER2-negative locally recurrent or metastatic (N=~171) | No evidence of efficacy superior to bevacizumab or placebo in combination with paclitaxel. | Did not support further investigation [3]. |

Insights from Experimental Studies

Research provided insights into this compound's effects beyond its primary mechanism and its potential in combination therapies.

- Overcoming Multidrug Resistance (MDR): An in vitro study found that this compound at 3 µM could inhibit the efflux function of the ABCB1 transporter (P-glycoprotein) and, to a lesser extent, the ABCG2 transporter. This suggests that this compound has the potential to reverse multidrug resistance to chemotherapeutic agents like paclitaxel and mitoxantrone in ABCB1-overexpressing cells [2].

- Synergistic Combination Therapy: A 2019 study investigated this compound in combination with cisplatin on cisplatin-resistant human bladder cancer cells (T24R2) [5].

- Experimental Finding: The combination showed a synergistic effect (Combination Index <1.0). Treatment with 50 µM this compound and 2.5 µg/ml cisplatin for 48 hours significantly inhibited cell growth and induced apoptosis [5].

- Proposed Mechanism: The synergistic effect was associated with increased expression of caspase and PARP cleavage, and a decrease in the phosphorylation of key survival proteins in the PI3K/Akt pathway [5].

Reasons for Discontinued Development

The development of this compound was abandoned because it consistently failed to demonstrate sufficient efficacy in large-scale Phase III clinical trials required for regulatory approval [3] [4]. While the drug showed modest activity in some settings, the benefits were not strong enough to warrant further development across multiple cancer types, including NSCLC, breast cancer, and colorectal cancer [3].

The clinical journey of this compound underscores the challenges in oncology drug development, where promising early-phase results do not always translate into success in larger, definitive trials.

References

- 1. Efficacy and safety of this compound, an oral inhibitor of VEGF ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. - AdisInsight this compound [adisinsight.springer.com]

- 5. Multikinase inhibitor this compound enhances the antitumor effect of... [spandidos-publications.com]

motesanib pharmacokinetics Cmax Cmin values

Summary of Motesanib Pharmacokinetic Data

The table below consolidates the available quantitative and qualitative pharmacokinetic information from research and clinical studies.

| Aspect | Available Data & Findings |

|---|---|

| General PK Properties | Oral small molecule inhibitor of VEGFR 1, 2, 3, PDGFR, and Kit [1] [2] [3]. |

| Analytical Methods | A UPLC-MS/MS method was developed and validated for quantitation in rat plasma (LLOQ: 0.5 ng/mL) [4]. |

| Human Exposure (C~max~) | Not fully reported in available trial results. One study noted lower C~max~ and trough concentrations in MTC patients vs. other solid tumors, potentially impacting efficacy [2]. |

| Human Trough Levels (C~min~) | Not fully reported. Trough samples were collected in studies, but specific values are not provided in the results [5]. |

| Drug-Drug Interactions | PK not markedly affected by coadministration with gemcitabine [5] or gemcitabine/erlotinib [1]. Erlotinib exposure appeared lower when co-administered with this compound [1]. |

| Preclinical PK (Rat) | Following a single 10 mg/kg oral dose: C~max~: 515 ± 95 ng/mL; T~max~: 4.0 ± 1.0 h; t~1/2~: 5.5 ± 1.3 h; AUC~0-24~: 4487 ± 925 ng*h/mL [4]. |

Detailed Experimental Protocols from Key Studies

For researchers designing related experiments, here are the methodologies from pivotal clinical trials.

Study Design & Dosing: This was an open-label, phase 1b, dose-finding study. Patients received this compound orally at 50 mg QD, 75 mg BID, or 125 mg QD, in combination with intravenous gemcitabine (1000 mg/m²) once weekly [5].

PK Sampling for this compound: Intensive plasma sampling was performed during cycle 1 on week 1 (day 2) and week 2 (day 1). Samples were collected at predose and 0.25, 0.5, 1, 2, 4, 6, 8, 12 (BID cohort only), and 24 hours postdose. Trough (predose) samples were also collected at later time points [5].

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography/tandem mass spectrometry (LC-MS/MS) method [5].

Data Analysis: A noncompartmental analysis was performed using WinNonlin Professional software (Version 5.1.1) to estimate PK parameters, including C~max~, t~max~, AUC, and terminal half-life (t~1/2~) [5].

Study Design & Dosing: This phase 1b study assessed this compound in combination with erlotinib and gemcitabine. This compound was administered at 50 mg QD, 75 mg BID, 125 mg QD, or 100 mg QD [1].

PK Sampling & Analysis: The pharmacokinetic profiles of both this compound and erlotinib were characterized. The analysis concluded that the pharmacokinetics of this compound was not markedly affected by coadministration of gemcitabine and erlotinib, or erlotinib alone [1].

This compound's Mechanism of Action and Signaling Pathway

This compound is a multi-kinase inhibitor that primarily exerts its effects by blocking angiogenesis signaling pathways. The following diagram illustrates its targets and the downstream consequences.

This diagram illustrates how this compound inhibits key receptor tyrosine kinases, thereby blocking downstream signaling pathways that promote tumor growth and angiogenesis [2] [6] [3]. Preclinical studies suggest the anti-tumor effects are primarily mediated through this antiangiogenic mechanism rather than a direct effect on tumor cell proliferation [6].

Key Considerations for Researchers

- Data Gaps: The unavailability of specific C~max~ and C~min~ values in public literature is a significant limitation. The developed UPLC-MS/MS method [4] provides a tool for future studies to generate this data.

- Development Status: It is important to note that the clinical development of this compound for several major cancer indications, including non-small cell lung cancer, has been discontinued [7]. This may limit the practical application of new PK studies but does not diminish the compound's value as a research tool for understanding TKI pharmacokinetics and angiogenesis inhibition.

References

- 1. Safety and pharmacokinetics of this compound in combination with... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. Development and validation of a UPLC-MS/MS method for ... [sciencedirect.com]

- 5. Safety and pharmacokinetics of this compound in combination with... [nature.com]

- 6. Antitumor activity of this compound alone and in combination with ... [molecular-cancer.biomedcentral.com]

- 7. - AdisInsight this compound [adisinsight.springer.com]

Structural Basis of Motesanib Binding to VEGFR-2

Motesanib functions as a type II kinase inhibitor, binding to the ATP-binding site of VEGFR-2 while the enzyme is in its DFG-out conformation (inactive form) [1] [2] [3]. The table below summarizes the key interactions based on the crystal structure (PDB code: 3EFL) [1].

| Interaction Partner | Type of Interaction | Calculated Binding Energy (kcal/mol) | Structural Description |

|---|---|---|---|

| Glu885 | Charge-assisted H-bond | -26.82 | Forms a strong hydrogen bond with the amide NH of this compound [1]. |

| Asp1046 | H-bond | -12.96 | Hydrogen bond with the amide oxygen atom of the inhibitor [1]. |

| Cys919 | H-bond | -9.06 | Key hydrogen bond from a donor group on the inhibitor to the hinge region backbone [1]. |

| Lys868 | Cation-π | -3.93 | Quaternary amine interacts with the π-face of the central pyridine ring in this compound [1]. |

| Ala866 | Lipophilic | -0.56 | Attractive hydrophobic contact [1]. |

| Leu889, Val899, Val916, Leu1035 | Lipophilic (Repulsive) | Positive values | Repulsive interactions due to suboptimal orientation in the crystallographic state [1]. |

Experimental and Computational Protocols

The insights into this compound's binding are derived from a clear experimental workflow.

Diagram: Workflow for determining this compound's binding profile, from structure acquisition to energy analysis.

The key methodological steps were:

- Structure Retrieval and Preparation: The crystal structure of the VEGFR-2 kinase domain in complex with this compound (AMG 706) was retrieved from the Protein Data Bank (PDB code: 3EFL). Hydrogen atoms were added to the structure, and the protonation states of amino acids were assigned appropriately [1].

- Quantum Mechanical Calculations: The interaction energies between this compound and key amino acid residues in the active site were calculated using Density Functional Theory (DFT) with the B3LYP functional and the Def2-SVP basis set. This method provides a high-accuracy quantum mechanical description of molecular interactions [1].

- Energy Decomposition Analysis: The total binding energy was decomposed to estimate the contribution of individual amino acid residues. The binding energy (ΔEb) for each residue was calculated using the formula: ΔEb = E(LR) - E(L) - E(R), where E(LR) is the energy of the ligand-residue complex, E(L) is the energy of the isolated ligand, and E(R) is the energy of the isolated amino acid residue [1].

- Conformational Analysis: The structure of this compound from the crystal complex was compared against its computationally determined minimum energy conformation in a free state, revealing that the bioactive conformation is not necessarily the global energy minimum [1].

Biological and Therapeutic Context

The distinct DFG-out binding mode of this compound is a characteristic of type II inhibitors and is often associated with slower dissociation kinetics and prolonged target engagement, which can be therapeutically advantageous [2]. Its high potency (IC50 of 3 nM for VEGFR-2) is driven by a combination of strong, specific hydrogen bonds and hydrophobic interactions within the active site [1].

References

Drug Profile and Mechanism of Action

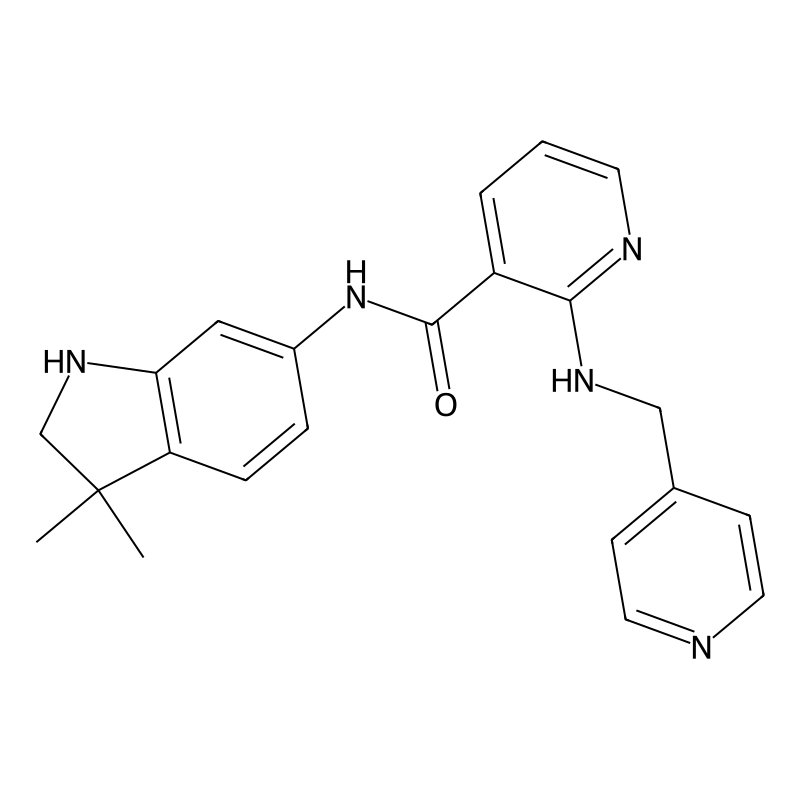

Motesanib diphosphate (also known as AMG 706) is an orally administered, small molecule ATP-competitive inhibitor belonging to the angiokinase inhibitor class [1] [2]. Its core molecular structure is a this compound base (C₂₂H₂₃N₅O) combined with two phosphate groups, giving it a molecular weight of 569.45 g/mol for the diphosphate salt [2] [3] [4].

The compound acts as a potent antagonist of vascular endothelial growth factor receptors (VEGFR1/2/3), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (Kit) [1] [2]. By inhibiting these tyrosine kinase receptors, this compound diphosphate disrupts intracellular signaling pathways that promote endothelial cell proliferation, survival, and new blood vessel formation, a process critical for tumor growth and metastasis [4].

This compound inhibits key receptor tyrosine kinases to block pro-tumor signaling.

Quantitative Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound diphosphate against its primary kinase targets, demonstrating its potent and selective activity [2] [4].

| Kinase Target | IC₅₀ Value (nM) |

|---|---|

| VEGFR1 | 2 nM |

| VEGFR2 | 3 nM |

| VEGFR3 | 6 nM |

| Kit | 8 nM |

| RET | 39 nM |

| PDGFR | 84 nM |

This compound diphosphate is approximately 10-fold more selective for VEGFR than for PDGFR and RET, and displays over 1000-fold selectivity against unrelated kinases like EGFR, Src, and p38 kinase [2] [5].

Key Experimental Findings and Protocols

In Vitro Cellular Proliferation Assay

This protocol assesses the compound's ability to inhibit growth factor-induced cell proliferation [2] [5].

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

- Procedure:

- Culture HUVECs in appropriate medium.

- Stimulate cell proliferation with VEGF (for VEGFR pathway) or bFGF (for a non-VEGFR control pathway).

- Treat cells with a concentration gradient of this compound diphosphate (e.g., 0.1 nM to 10 µM).

- Incubate for a defined period (e.g., 72 hours).

- Measure cellular proliferation using a standard assay like MTT or WST-1.

- Key Result: this compound diphosphate potently inhibited VEGF-induced proliferation with an IC₅₀ of 10 nM, while showing little effect on bFGF-induced proliferation (IC₅₀ > 3,000 nM), confirming its specific anti-angiogenic activity [2] [5].

In Vivo Xenograft Tumor Regression Study

This protocol evaluates the anti-tumor efficacy of this compound diphosphate in an animal model [2] [5] [4].

- Animal Model: Mice implanted with human epidermoid carcinoma A431 cell xenografts.

- Dosing Regimen: Oral administration of this compound diphosphate at various doses (e.g., 10 to 100 mg/kg), typically twice daily.

- Key Measurements:

- Tumor volume is tracked over time.

- Blood vessel density in tumors can be assessed via immunohistochemical staining for markers like CD31.

- Key Result: Treatment induced a dose-dependent tumor regression by selectively targeting tumor neovascularization [4]. The estimated oral bioavailability in rats is favorable, with a half-life of ~6.7 hours [4].

Clinical Trial History and Status

This compound was investigated across a range of cancers in clinical trials, but development was ultimately abandoned after if failed to show sufficient efficacy in Phase III trials [1].

| Cancer Type | Phase | Key Combination Therapy | Outcome Summary |

|---|---|---|---|

| Differentiated Thyroid Cancer [6] | II | Monotherapy | Promising: 14% objective response rate; 67% achieved stable disease. |

| Nonsquamous Non-Small Cell Lung Cancer (NSCLC) [1] | III | Carboplatin/Paclitaxel | Failed: Did not meet primary endpoint for efficacy. |

| Breast Cancer [1] | II | Paclitaxel | Failed: No evidence to support further investigation. |

| Ovarian, Fallopian Tube, and Primary Peritoneal Carcinomas [1] | II | - | Unsuccessful |

Pharmaceutical Information

- Solubility: Soluble in DMSO (≥ 110 mg/mL) and water (5 mg/mL, with warming) [2].

- Storage: Recommended storage at -20°C in a sealed container, protected from light and moisture, as the compound is hygroscopic [4].

- Formulation for In Vivo Studies: Can be prepared in a vehicle of 10% DMSO and 90% corn oil for oral administration in animal studies [2].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound Diphosphate (Synonyms: AMG 706 ... [medchemexpress.com]

- 3. Diphosphate | C22H29N5O9P2 this compound [chemspider.com]

- 4. This compound, Diphosphate [sigmaaldrich.com]

- 5. This compound (AMG 706) | VEGFR1/2/3 Inhibitor [medchemexpress.com]

- 6. This compound diphosphate in progressive differentiated ... [pubmed.ncbi.nlm.nih.gov]

motesanib preclinical xenograft model antitumor activity

Core Findings from NSCLC Xenograft Models

The primary data comes from a study investigating motesanib alone and in combination with chemotherapy in five different human non-small cell lung cancer (NSCLC) xenograft models (A549, Calu-6, NCI-H358, NCI-H1299, and NCI-H1650), which contained diverse genetic mutations [1] [2].

Table 1: Antitumor Activity of this compound Monotherapy [1]

| Xenograft Model | Histology | Key Genetic Mutations | This compound Dose (mg/kg, BID) | Tumor Growth Inhibition vs. Vehicle |

|---|---|---|---|---|

| A549 | Adenocarcinoma | KRAS | 75 | 107% (p < 0.05) |

| Calu-6 | Anaplastic | BRAF | 75 | 66% (p < 0.05) |

| NCI-H358 | Bronchioalveolar | NRAS | 75 | 127% (p < 0.05) |

| NCI-H1299 | Large cell | KRAS | 75 | 72% (p < 0.05) |

| NCI-H1650 | Adenocarcinoma | KRAS | 75 | 78% (p < 0.05) |

BID: Twice daily. Tumor growth inhibition exceeding 100% indicates tumor regression.

Table 2: Antitumor Activity of this compound in Combination Therapy [1]

| Xenograft Model | Chemotherapy Agent | Combination Effect (vs. Single Agents) |

|---|---|---|

| Calu-6 | Cisplatin | Significant growth inhibition (p < 0.05) |

| NCI-H358 | Cisplatin | Significant growth inhibition (p < 0.05) |

| NCI-H1650 | Cisplatin | Significant growth inhibition (p < 0.05) |

| A549 | Docetaxel | Significant growth inhibition (p < 0.05) |

| Calu-6 | Docetaxel | Significant growth inhibition (p < 0.05) |

Detailed Experimental Protocols

The following methodologies detail how the key experiments in the primary study were conducted [1].

In Vivo Xenograft Studies

- Cell Culture & Implantation: Human NSCLC cell lines were cultured and subcutaneously implanted into the flanks of immunocompromised mice.

- Randomization & Dosing: Once tumors reached a established volume (approximately 100-300 mm³), mice were randomized into treatment groups. This compound was administered orally, twice daily (BID). Chemotherapy agents (cisplatin and docetaxel) were given intravenously, once weekly (QW).

- Tumor Monitoring: Tumor dimensions were measured regularly with calipers. Tumor volume was calculated using the formula: V (mm³) = Length (mm) × Width (mm)² / 2. Animal body weight was also monitored to assess treatment tolerability.

- Statistical Analysis: Tumor growth inhibition was statistically assessed, typically using a one-way ANOVA with a post-hoc test, with a significance level of p < 0.05.

In Vitro Cell Proliferation Assay

- Objective: To determine if this compound has a direct cytotoxic effect on cancer cells.

- Procedure: NSCLC cells and Human Umbilical Vein Endothelial Cells (HUVECs) were cultured and exposed to various concentrations of this compound or docetaxel (as a positive control) for a specified period.

- Measurement: Cell viability/proliferation was measured, and the half-maximal inhibitory concentration (IC₅₀) was calculated. This compound did not inhibit the proliferation of any of the five NSCLC cell lines (IC₅₀ > 5 μM) but potently inhibited HUVEC proliferation (IC₅₀ = 10 nM), indicating its effect is not directly on tumor cells [1].

Analysis of Angiogenesis (CD31 Staining)

- Objective: To evaluate the antiangiogenic effect of this compound in tumors.

- Procedure: At the end of the in vivo study, tumor tissues were harvested and processed for immunohistochemistry. Sections were stained with an anti-CD31 antibody, a marker for vascular endothelial cells.

- Quantification: The area of CD31-positive staining was quantified using image analysis software. This compound treatment, both as a single agent and in combination with cisplatin, significantly decreased tumor blood vessel area in NCI-H358 and NCI-H1650 xenografts compared to the vehicle control (p < 0.05) [1].

Western Blot Analysis for VEGFR2 Expression

- Objective: To confirm that the antitumor activity is mediated through antiangiogenic mechanisms and not direct targeting of cancer cells.

- Procedure: Protein lysates from the five NSCLC cell lines and HUVECs (as a positive control) were analyzed by Western blot.

- Probes: Membranes were probed with antibodies against total VEGFR2 and phosphorylated VEGFR2.

- Finding: VEGFR2 protein was not detected in any of the five NSCLC cell lines under various culture conditions but was readily detected in HUVECs. This confirms that the NSCLC cells do not express the primary target of this compound, supporting an indirect mechanism of action via the tumor vasculature [1].

Mechanism of Action Workflow

The diagram below illustrates the primary mechanism of this compound's antitumor activity established in the preclinical studies.

Key Conclusions for Drug Developers

- Primary Mechanism: The antitumor efficacy of this compound in these NSCLC xenograft models is primarily driven by antiangiogenic mechanisms rather than direct cytotoxicity, as confirmed by the lack of VEGFR2 expression in tumor cells and the significant reduction in tumor blood vessel area [1].

- Broad-Spectrum Activity: this compound demonstrated significant single-agent activity across all five models, which represented different NSCLC histologies and contained various driver mutations (KRAS, BRAF, NRAS). This suggests its antiangiogenic effect is broadly applicable, independent of the tumor's specific genetic makeup [1].

- Rationale for Combination: The enhanced efficacy observed in combination with cisplatin or docetaxel provides a strong preclinical rationale for combining antiangiogenic agents with standard cytotoxic chemotherapy in the clinical setting [1].

References

Summary of Phase 1 Clinical Trial Findings

| Trial Focus | Combination Therapies | Key Findings (MTD & Safety) | Pharmacokinetics (PK) |

|---|

| First-in-Human (Monotherapy) [1] | Motesanib alone | MTD: 125 mg QD • Most common related Grade 3 AEs: Hypertension (23%), Fatigue (9%), Diarrhea (5%) [1] | No accumulation with daily dosing [1] | | Metastatic Breast Cancer [2] | With Paclitaxel or Docetaxel | MTD: 125 mg QD • Tolerable in combination with taxanes • Grade 3 related AEs: Cholecystitis, Hypertension [2] | PK parameters similar to previous monotherapy studies [2] | | Advanced Solid Tumors [3] | With Gemcitabine and Erlotinib | MTD: 100 mg QD (with gemcitabine + erlotinib 100 mg) 125 mg QD (tolerable only with erlotinib 150 mg alone) • Common related AEs: Diarrhea, Nausea, Vomiting, Fatigue (mostly Grade <3) [3] | • this compound PK not markedly altered by combination. • Erlotinib exposure appeared lower when combined with gemcitabine and/or this compound [3] |

Molecular Targets and Experimental Evidence

This compound is an orally administered small-molecule antagonist belonging to the angiokinase inhibitor class. Its mechanism of action is directed against key receptors involved in angiogenesis and tumor growth [4] [5].

- Primary Targets: It potently inhibits Vascular Endothelial Growth Factor Receptors 1, 2, and 3 (VEGFR-1, -2, -3), the Platelet-Derived Growth Factor Receptor (PDGFR), and Kit (stem cell factor receptor) [4] [6] [7].

- Binding Analysis: A density-functional theory (DFT) study analyzing the binding pose of this compound in the VEGFR-2 active site identified key hydrogen bond interactions with residues Glu885, Asp1046, and Cys919, which contribute significantly to the binding energy [5].

- Kit Inhibition: Preclinical studies showed this compound inhibits autophosphorylation of various primary and secondary Kit mutants, including some associated with imatinib resistance in Gastrointestinal Stromal Tumors (GIST), such as V560D/V654A and V560D/T670I. However, it did not inhibit the imatinib-resistant D816V mutant [6].

The following diagram illustrates the primary signaling pathways targeted by this compound and the experimental workflow used to characterize its binding and cellular effects.

This compound targets key tyrosine kinase receptors, inhibiting pro-tumorigenic signaling pathways. Experimental methods like DFT calculations and kinase assays characterized its binding and inhibitory effects.

Experimental Protocols for Key Assays

The following provides detailed methodologies for critical experiments used to characterize this compound's activity.

1. Cell-Based Kinase Autophosphorylation Assay [6]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and mutant Kit.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with wild-type or mutant isoforms of KIT.

- Procedure:

- Seed cells in 96-well tissue culture plates.

- Treat with serial dilutions of this compound or a control (e.g., imatinib) for 2 hours.

- For wild-type KIT, stimulate with Stem Cell Factor (SCF) for 10 minutes post-inhibitor treatment. Activating mutants are constitutively active and do not require SCF stimulation.

- Lyse cells and use an immunoassay (e.g., DELFIA) to quantify phosphorylated Kit.

- Capture Kit from lysates using an anti-Kit antibody coated on a plate.

- Detect phosphotyrosine using an anti-phosphotyrosine antibody (e.g., 4G10) and a europium-labeled secondary antibody.

- Measure luminescence and calculate IC₅₀ values.

2. In Vivo Hair Depigmentation Assay [6]

- Purpose: A functional, surrogate assay to demonstrate systemic inhibition of Kit signaling in vivo, as Kit is required for melanocyte survival and pigmentation.

- Model: C57B6 mice.

- Procedure:

- Depilate a defined area of skin on the mouse flank.

- Initiate oral administration of this compound or vehicle control immediately after depilation and continue for 21 days.

- Photograph the regrown hair on day 21 and again after a second depilation on day 35.

- Assess the degree of hair depigmentation (whitening) as visual evidence of Kit pathway inhibition.

3. HUVEC Proliferation and Combination with Radiation [7]

- Purpose: To evaluate the anti-angiogenic effect of this compound alone and in combination with radiation on endothelial cells.

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

- Proliferation Assay (Crystal Violet):

- Culture HUVECs in basal medium with 2% FBS, without exogenous growth factors.

- Stimulate cells with VEGF every 24 hours for 4 days in the presence of this compound or vehicle.

- Fix and stain cells with crystal violet.

- Quantify staining intensity to determine the inhibitory effect on VEGF-driven proliferation.

- Combination with Radiation:

- Plate HUVECs and treat with this compound or vehicle.

- Three hours later, irradiate half of the plates with a single dose (e.g., 2 Gy).

- Trypsinize and count cells at specified days (e.g., day 3 and 4) to establish growth curves under different conditions (control, this compound alone, radiation alone, combination).

Subsequent Development and Current Status

This compound progressed to Phase 2 and 3 trials in various cancers, including NSCLC, breast cancer, and thyroid cancer [4]. However, the drug was not found to show sufficient efficacy for further development in large Phase 3 trials. A Phase 3 study (MONET1) in non-squamous non-small cell lung cancer (NSCLC) failed to meet its primary endpoint [4] [8], and development was ultimately abandoned by Takeda [4].

References

- 1. Efficacy and safety of this compound, an oral inhibitor of VEGF ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1b dose-finding study of this compound with docetaxel ... [link.springer.com]

- 3. Safety and pharmacokinetics of this compound in combination with ... [bmccancer.biomedcentral.com]

- 4. This compound [en.wikipedia.org]

- 5. Ab-initio and Conformational Analysis of a Potent VEGFR-2 ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits Kit mutations associated ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Augmentation of radiation response by this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 8. Takeda Announces Phase 3 MONET-A Study Evaluating ... [takedaoncology.com]

motesanib inhibitor of angiogenesis pathway

Drug Profile and Mechanism of Action

Motesanib is an orally administered small molecule, originally developed by Amgen, that belongs to the angiokinase inhibitor class. It is a potent, selective multi-targeted tyrosine kinase inhibitor [1].

The table below summarizes its primary molecular targets and their roles in cancer pathophysiology [2] [3] [1]:

| Target | IC50 / Potency | Role in Cancer Pathogenesis |

|---|---|---|

| VEGFR1, 2, 3 | Potent inhibitor [2] | Key drivers of tumor angiogenesis; inhibition disrupts blood supply to tumors [4]. |

| Platelet-Derived Growth Factor Receptor (PDGFR) | IC~50~ = 84 nmol/L [2] [3] | Involved in angiogenesis and pericyte recruitment to support vessel stability. |

| Kit (c-KIT) | IC~50~ = 8 nmol/L (wild-type) [2] [3] | Primary oncogenic driver in ~85-90% of Gastrointestinal Stromal Tumors (GIST). |

| Imatinib-resistant Kit mutants (e.g., V560D/V654A, Y823D) | IC~50~ = 77 nM, 64 nM [3] | Confers secondary resistance in GIST after initial imatinib therapy. |

Key Preclinical and Clinical Data

The efficacy and safety of this compound have been evaluated across various cancer types. The data below highlight both its potential and limitations.

In Vitro & In Vivo Efficacy

- GIST: this compound demonstrated inhibitory activity against primary activating Kit mutations (exon 11: V560D, IC~50~ = 5 nM; Δ552-559, IC~50~ = 1 nM) and some secondary mutations associated with imatinib resistance [3].

- Non-Cancer Model: In a mouse model of laser-induced choroidal neovascularization (a model for age-related macular degeneration), topical administration of this compound significantly reduced the lesion area and vascular leakage, confirming its potent anti-angiogenic effect in vivo [5].

Clinical Trial Outcomes A Phase 2 study evaluated this compound (125 mg once daily) in 102 patients with imatinib-resistant GIST [2].

| Efficacy Measure | Result (Per RECIST, Independent Review) |

|---|---|

| Objective Response Rate (ORR) | 3% |

| Stable Disease (SD) | 59% (with 14% achieving durable SD ≥24 weeks) |

| Disease Progression | 38% |

| Median Progression-Free Survival (PFS) | 16 weeks (95% CI: 14–24 weeks) |

| Response by Alternative Criteria | 18FDG-PET: 30%; Choi Criteria: 41% |

| Most Common Grade 3 Adverse Events | Hypertension (23%), Fatigue (9%), Diarrhea (5%) |

Failed Phase 3 Trials and Biomarker Challenges

- NSCLC: The Phase 3 MONET1 trial in advanced non-squamous non-small cell lung cancer did not meet its primary endpoint of improved overall survival [6].

- Biomarker: An initial Phase 2 study suggested that a ≥2.2-fold increase in Placental Growth Factor (PLGF) levels at week 4 was associated with longer overall survival. However, this finding could not be validated in the subsequent large Phase 3 MONET1 trial, underscoring the challenges in developing predictive biomarkers for angiogenesis inhibitors [6].

Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies.

Cell-Based Kit Autophosphorylation Assay [3]

- Objective: To determine the IC~50~ of this compound for inhibiting autophosphorylation of various Kit mutants.

- Cell Line: CHO cells stably transfected with wild-type or mutant isoforms of KIT.

- Procedure:

- Seed cells in a 96-well plate at 2x10⁴ cells/well.

- Treat with a serial dilution of this compound or Imatinib (starting at 3 µM) for 2 hours.

- Stimulate cells transfected with wild-type KIT with 100 ng/mL Stem Cell Factor (SCF) for 10 minutes. (Cells with constitutively active mutants require no stimulation).

- Lyse cells and transfer lysates to a plate coated with an anti-Kit capture antibody.

- Detect phosphorylated tyrosine using an anti-phosphotyrosine antibody (4G10), followed by a Eu-N1-labeled secondary antibody.

- Measure signal using time-resolved fluorescence.

- Data Analysis: IC~50~ values are calculated from the dose-response curve of phospho-Kit signal inhibition.

In Vivo Model of Choroidal Neovascularization (CNV) [5]

- Objective: To evaluate the anti-angiogenic effect of topical this compound.

- Animal Model: C57BL/6 mice (9-week-old males).

- CNV Induction: Bruch's membrane is ruptured via laser photocoagulation (50-µm spot size, 200-mW power, 0.1-s duration).

- Treatment:

- Formulation: this compound is dissolved in DMSO and diluted in 0.5% carboxymethylcellulose to a final concentration of 5 mg/mL.

- Regimen: 10 µL eye drops administered to the right eye 4 times daily for 14 days. The left eye receives a vehicle control.

- Endpoint Analysis (Day 14):

- Fluorescein Angiography: To quantify vascular leakage.

- Immunofluorescence Staining: Use anti-CD34 antibody to label and measure the area of CNV lesions.

- Western Blot: Analyze phosphorylation of ERK1/2 in choroidal/RPE tissues to confirm pathway inhibition.

Angiogenesis Pathway and this compound's Role

The following diagram illustrates the core VEGF-driven angiogenesis signaling pathway and the points where this compound acts as an inhibitor.

This diagram shows that this compound acts upstream by inhibiting the activation of key receptor tyrosine kinases (VEGFR, PDGFR, Kit), thereby blocking the downstream pro-angiogenic and pro-survival signaling cascades [2] [4].

Development Status and Context

Importantly, an analysis of the latest FDA novel drug approvals for 2025 shows that this compound is not among the recently approved therapies [7]. Its development in major indications like NSCLC and GIST was halted after Phase 3 trials failed to meet primary endpoints [1] [6]. This makes this compound a compelling case study in drug development, particularly for understanding the transition from promising Phase 2 results to failed Phase 3 trials and the challenges of biomarker validation.

References

- 1. This compound (AMG-706) - New Drug Approvals [newdrugapprovals.org]

- 2. Efficacy and safety of this compound, an oral inhibitor of VEGF ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits Kit mutations associated ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Angiogenic signaling pathways and anti- ... - Nature [nature.com]

- 5. Antiangiogenic Effects of Topically Administered Multiple ... [pmc.ncbi.nlm.nih.gov]

- 6. Challenges in Developing a Validated Biomarker for Angiogenesis ... [pmc.ncbi.nlm.nih.gov]

- 7. Novel Drug Approvals for 2025 [fda.gov]

Application Notes: Preclinical Evaluation of Motesanib in Combination with Chemotherapy for Non-Small-Cell Lung Cancer (NSCLC) Xenografts

Introduction

Angiogenesis Inhibition in NSCLC The development of new blood vessels, or angiogenesis, is a critical factor in the growth and metastasis of non-small-cell lung cancer (NSCLC). The Vascular Endothelial Growth Factor (VEGF) pathway is a key mediator of this process, and its overexpression is associated with poor prognosis. Motesanib is an oral, selective small-molecule antagonist of VEGF receptors 1, 2, and 3 (VEGFR1-3), platelet-derived growth factor receptor (PDGFR), and Kit. Preclinical studies demonstrate that this compound inhibits angiogenesis and exhibits antitumor activity in various human cancer xenograft models, including NSCLC. These application notes detail the protocols and findings from a key study investigating this compound, both as a single agent and in combination with cisplatin or docetaxel, across five genetically diverse human NSCLC xenograft models [1].

Mechanism of Action and Rationale for Combination Therapy this compound exerts its primary effect through antiangiogenic mechanisms by blocking signaling pathways essential for tumor vasculature development. In vitro assays confirm that this compound does not directly inhibit the proliferation of NSCLC tumor cells but potently inhibits the proliferation of endothelial cells, with an IC50 of 10 nM. This indicates that its antitumor activity in vivo is mediated indirectly through the tumor microenvironment [1]. Combining antiangiogenic agents with cytotoxic chemotherapy is a established strategy to enhance efficacy, as it may normalize tumor vasculature and improve drug delivery, or directly augment tumor growth inhibition through complementary mechanisms.

Experimental Protocols

In Vivo Xenograft Models

2.1.1 Animal and Tumor Models

- Animals: Immunodeficient mice (e.g., NOD/SCID or similar).

- Tumor Models: Five human NSCLC cell lines with diverse genetic backgrounds and histologies were used to establish subcutaneous xenograft models. The genetic characteristics of these models are summarized in Table 1 [1].

- Ethics: All animal studies must be carried out in accordance with the National Institutes of Health Guide for the Care and Use of Laboratory Animals and approved by an institutional Animal Ethics and Experimental Committee [2].

2.1.2 Dosing Formulations and Regimens

- This compound: Prepared as a suspension for oral gavage. Administered twice daily (BID) at doses of 7.5, 25, 50, or 75 mg/kg.

- Cisplatin: Prepared in saline or a saline/dextrose solution. Ensure the final chloride concentration is at least 0.2% for stability. Administered intravenously at 3-6 mg/kg once weekly (QW) [1] [3].

- Docetaxel: Diluted from commercial injection (e.g., 10 mg/mL) with 0.9% sodium chloride or 5% dextrose injection to a final concentration of 0.3-0.9 mg/mL. Administered as a 1-hour intravenous infusion. Caution: Contact of undiluted docetaxel with plasticized polyvinyl chloride (PVC) equipment should be avoided; use glass, polypropylene, or polyolefin containers [3].

2.1.3 Dosing Schedule for Combination Studies The following schedules were evaluated in the referenced study [1]:

- This compound + Cisplatin: this compound administered orally BID, concurrently with cisplatin administered IV QW.

- This compound + Docetaxel: this compound administered orally BID, concurrently with docetaxel administered IV on a weekly or tri-weekly schedule.

2.1.4 Endpoint Measurements

- Tumor Volume: Measured weekly with calipers. Volume (mm³) = (length × width²)/2.

- Tumor Growth Inhibition (TGI): Calculated as percentage inhibition compared to vehicle-treated control groups.

- Tolerability: Monitor body weight and overall animal health throughout the study.

- Histological Analysis: Upon study termination, tumors are harvested for analysis. Microvessel density can be assessed via immunohistochemistry using an anti-CD31 antibody to stain for endothelial cells [1].

In Vitro Supporting Assays

2.2.1 Cell Proliferation Assay

- Purpose: To determine the direct effects of this compound on tumor cell proliferation.

- Protocol:

- Seed NSCLC cells (e.g., A549, Calu-6, NCI-H358, NCI-H1299, NCI-H1650) and Human Umbilical Vein Endothelial Cells (HUVECs) in culture plates.

- Treat cells with varying concentrations of this compound (e.g., up to 5 μM) or a cytotoxic control (e.g., docetaxel).

- Incubate for a predetermined period (e.g., 72 hours).

- Measure cell viability/proliferation using a standard assay (e.g., MTT, CellTiter-Glo).

- Calculate IC50 values for each cell line. As reported, docetaxel exhibits IC50 values in the low nanomolar range for all cell lines, while this compound at 5 μM shows no effect on NSCLC cell proliferation but inhibits HUVEC proliferation (IC50 ~10 nM) [1].

2.2.2 Western Blot Analysis

- Purpose: To confirm the absence of VEGFR2 on tumor cells, supporting an indirect mechanism of action.

- Protocol:

- Culture NSCLC cells and HUVECs under various conditions (full-serum, serum-starved, VEGF-stimulated).

- Lyse cells and extract total protein.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe with antibodies against total VEGFR2 and phosphorylated VEGFR2.

- HUVECs should show clear expression, while NSCLC lines like A549, Calu-6, NCI-H358, NCI-H1299, and NCI-H1650 typically show no detectable VEGFR2 [1].

Key Data and Results

Summary of Xenograft Models and Single-Agent this compound Activity

Table 1: Genetic Background of NSCLC Xenograft Models and Single-Agent this compound Efficacy [1]

| Xenograft Model | Histologic Subtype | Key Genetic Mutations | This compound Dose (mg/kg, BID) | Tumor Growth Inhibition (vs. Vehicle) |

|---|---|---|---|---|

| A549 | Adenocarcinoma | KRAS | 75 | 107% (Inhibition) |

| Calu-6 | Anaplastic | BRAF, NRAS | 75 | 66% (Inhibition) |

| NCI-H358 | Bronchioalveolar | KRAS | 75 | 127% (Inhibition) |

| NCI-H1299 | Large cell carcinoma | NRAS | 75 | 72% (Inhibition) |

| NCI-H1650 | Adenocarcinoma | Heterozygous BRAF deletion | 75 | 78% (Inhibition) |

Efficacy of this compound in Combination with Chemotherapy

Table 2: Antitumor Activity of this compound in Combination with Cisplatin or Docetaxel [1]

| Xenograft Model | Treatment Group | Key Finding (vs. Single Agent) |

|---|---|---|

| Calu-6 | This compound + Cisplatin | Significant growth inhibition vs. either agent alone (P < 0.05) |

| NCI-H358 | This compound + Cisplatin | Significant growth inhibition vs. either agent alone (P < 0.05) |

| NCI-H1650 | This compound + Cisplatin | Significant growth inhibition vs. either agent alone (P < 0.05) |

| A549 | This compound + Docetaxel | Significant growth inhibition vs. either agent alone (P < 0.05) |

| Calu-6 | This compound + Docetaxel | Significant growth inhibition vs. either agent alone (P < 0.05) |

Signaling Pathways and Workflow Visualization

This compound Mechanism of Action in the Tumor Microenvironment

The following diagram illustrates the proposed mechanism by which this compound inhibits tumor growth by targeting endothelial cells in the tumor microenvironment, rather than the tumor cells themselves [1].

In Vivo Efficacy Evaluation Workflow

This diagram outlines the key steps for establishing and treating NSCLC xenograft models to evaluate the efficacy of this compound and its combinations [1] [2].

Discussion and Conclusion

Interpretation of Findings The data generated from these protocols demonstrate that this compound has broad antitumor activity against various human NSCLC xenografts, independent of their specific histologic subtype or driver mutations (e.g., KRAS, BRAF) [1]. The enhanced efficacy observed when this compound is combined with cisplatin or docetaxel suggests a synergistic or additive effect, supporting the rationale for combining antiangiogenic therapy with cytotoxic chemotherapy. The decrease in tumor blood vessel area (CD31 staining) in combination groups provides direct histological evidence that the antitumor effect is mediated primarily through antiangiogenic mechanisms [1].

Translation to Clinical Development These robust preclinical results supported the clinical development of this compound in NSCLC, leading to phase II and III trials. While the subsequent MONET1 phase III trial in non-squamous NSCLC showed significant improvement in progression-free survival (PFS) and overall response rate (ORR) when this compound was added to carboplatin/paclitaxel, it did not achieve a statistically significant overall survival (OS) benefit compared to chemotherapy alone [4]. This highlights a common challenge in translating positive preclinical findings of VEGFR TKIs into a clear OS benefit in unselected patient populations. Future research should focus on identifying predictive biomarkers to better select patients who are most likely to benefit from this compound and similar agents [4].

References

- 1. Antitumor activity of this compound alone and in combination with ... [molecular-cancer.biomedcentral.com]

- 2. Utility of patient-derived xenografts to evaluate drug sensitivity ... [molmed.biomedcentral.com]

- 3. Docetaxel and Cisplatin Regimen for Non-Small-Cell Lung ... [pmc.ncbi.nlm.nih.gov]

- 4. Anti-angiogenic agents in Non-Small-Cell Lung Cancer ... [jtd.amegroups.org]

Comprehensive Application Notes and Protocols for Motesanib: Dose Escalation and Maximum Tolerated Dose Determination

Drug Profile and Mechanism of Action

Basic Drug Characteristics

Motesanib (AMG 706) is an orally administered small molecule that functions as a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. This drug selectively targets key receptors involved in tumor angiogenesis and progression, including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit) [1]. From a pharmaceutical chemistry perspective, this compound belongs to the class of indole-based synthetic derivatives, similar to other marketed kinase inhibitors such as sunitinib and osimertinib, but with its own distinct target profile and binding characteristics [1].

Molecular Mechanism and Binding Characteristics

The antitumor activity of this compound is mediated through competitive inhibition of ATP-binding sites on the intracellular tyrosine kinase domains of its target receptors. By blocking VEGFR-2 signaling, which is the primary mediator of VEGF-induced angiogenesis, this compound significantly inhibits endothelial cell proliferation, migration, and survival. Additionally, its inhibition of PDGFR signaling affects pericyte coverage of tumor vessels, leading to vascular destabilization, while c-Kit inhibition may impact tumor cell survival directly in certain malignancies [1]. Crystallographic studies of VEGFR2 kinase domain complexed with this compound (PDB ID: 3EFL) reveal that the amide group NH forms a critical hydrogen bond with Glu885, while the carbonyl group interacts with Asp1046 [1]. Furthermore, the terminal pyridine ring nitrogen interacts with Cys919, and the pyridine ring linked with amide forms a π-cation interaction with Lys868, explaining its potent binding affinity and selective inhibition profile [1].

Clinical Pharmacology and Trial Data

Efficacy and Safety Profile

Clinical investigations have demonstrated this compound's antitumor activity across various solid malignancies. In phase I studies, the drug showed promising activity in patients with advanced solid tumors, including differentiated thyroid carcinoma (DTC) and medullary thyroid cancer (MTC), with three thyroid patients experiencing >30% reductions in tumor diameters, qualifying as partial responders [1]. A subsequent multicenter, open-label phase II trial investigated this compound in progressive DTC and MTC, with patients receiving a starting dose of 125 mg daily [1]. The results demonstrated a confirmed partial response rate of 14% in DTC patients, with an additional 35% maintaining stable disease for at least 24 weeks, and a median progression-free survival of 40 weeks [1]. For MTC patients, the response rate was lower at 2% with partial response and 47% with stable disease maintained for at least 24 weeks, potentially attributable to different pharmacokinetics in this patient population [1].

Safety and Tolerability Data

The safety profile of this compound is characterized by side effects typical of VEGFR inhibitors. The most common adverse events include fatigue, nausea, diarrhea, and hypertension [1]. An unexpected finding from clinical trials was this compound's effect on thyroid function: a 30% increase in mean levothyroxine dosages was required to maintain TSH suppression or euthyroidism in thyroid cancer patients, with 60-70% of patients experiencing TSH concentrations outside therapeutic ranges during treatment [1]. This effect necessitates careful monitoring of thyroid function during treatment. The maximum tolerated dose (MTD) for this compound was established in phase I trials at 125 mg daily, though the drug failed to show promising results in Phase II evaluations for advanced NSCLC and metastatic breast cancer [1].

Table 1: Clinical Trial Results of this compound in Different Cancer Types

| Cancer Type | Trial Phase | Dosing Regimen | Response Rate | Stable Disease Rate | Progression-Free Survival |

|---|---|---|---|---|---|

| Differentiated Thyroid Cancer | II | 125 mg daily | 14% (partial response) | 35% (≥24 weeks) | 40 weeks (median) |

| Medullary Thyroid Cancer | II | 125 mg daily | 2% (partial response) | 47% (≥24 weeks) | Not specified |

| Various Solid Tumors | I | Escalating to 125 mg daily | Partial responses in thyroid cancers | Not specified | Not specified |

Preclinical Experimental Protocols

In Vitro Combination Studies with Cisplatin

3.1.1 Cell Culture and Reagents

The human bladder cancer cell lines T24, 253J, and HTB9 should be obtained from the American Type Culture Collection (ATCC), while the cisplatin-resistant subline T24R2 is generated through serial desensitization of parental T24 cells [2]. Cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum and 1% penicillin/streptomycin in a humidified atmosphere of 95% air and 5% CO₂ at 37°C [2]. This compound should be dissolved in DMSO and diluted to obtain working concentrations, ensuring the final DMSO concentration in culture media does not exceed 0.1% (v/v). Media containing 0.1% DMSO should be used as vehicle control in all experiments [2].

3.1.2 Cell Viability and Synergism Assessment

For viability assays, seed bladder cancer cells at 2×10³ cells/well in 96-well plates and allow to adhere for 24 hours [2]. Treat cells with this compound (50 µM), cisplatin (2.5 µg/mL), or their combination for 48 and 72 hours. After treatment, add 10 µL of CCK-8 solution to each well and incubate for 4 hours before measuring optical density at 450 nm using a microplate reader [2]. Calculate cell viability as the percentage of viable cells relative to the untreated control. Determine synergistic effects using CalcuSyn software (version 2.1) to calculate combination indices (CI), where CI <1.0 indicates synergism, CI >1.0 indicates antagonism, and CI =1.0 indicates additive effects [2].

3.1.3 Apoptosis and Cell Cycle Analysis

For cell cycle analysis, culture T24R2 cells at 3×10⁵ cells/60 mm dish for 24 hours, then treat with this compound or cisplatin alone and in combination for 48 hours [2]. Trypsinize cells, fix in 70% ethanol, and stain with propidium iodide (PI) solution for 30 minutes at 37°C. Analyze cell cycle distribution using a FACSCalibur flow cytometer with BD CellQuest Pro software [2]. For apoptosis analysis, examine expression levels of apoptosis-related proteins (caspases, PARP, cytochrome c) and survival-related proteins (p-PI3K, p-Akt) via western blotting using standard protocols with primary antibodies at 1:1,000 dilution [2].

Table 2: In Vitro Experimental Conditions for this compound-Cisplatin Combination Studies

| Experimental Parameter | Specifications | Conditions/Treatments | Endpoint Measurements |

|---|---|---|---|

| Cell Lines | T24, 253J, HTB9 (parental); T24R2 (cisplatin-resistant) | Vehicle control (0.1% DMSO) | Cell viability (CCK-8 assay) |

| Culture Conditions | RPMI-1640 + 10% FBS, 37°C, 5% CO₂ | This compound alone (50 µM) | Combination index (CalcuSyn) |

| Treatment Duration | 48 and 72 hours | Cisplatin alone (2.5 µg/mL) | Cell cycle distribution (flow cytometry) |

| Analysis Time Points | 4 hours post-CCK-8 addition | Combination therapy | Apoptosis markers (western blot) |

In Vivo Efficacy Studies

3.2.1 Animal Model and Dosing

For in vivo xenograft studies, utilize female BALB/c or C57BL/6 mice (8-10 weeks old) housed under specific pathogen-free conditions [3]. Generate xenograft models by subcutaneously injecting 5×10⁶ human bladder cancer cells (T24R2) suspended in 100 μL of Matrigel into the flank region. When tumors reach approximately 100-150 mm³, randomize animals into treatment groups (n=8-10 per group). Administer this compound via oral gavage at 50 mg/kg daily, cisplatin via intraperitoneal injection at 3 mg/kg weekly, or the combination of both [2]. Continue treatment for 4-6 weeks with biweekly tumor volume measurements using digital calipers and calculating volume using the formula: (length × width²)/2.

3.2.2 Toxicity Monitoring and MTD Determination

Monitor animals daily for weight loss, activity, appearance, and body condition using a standardized scoring system [3]. Score clinical signs by observing activity, appearance, and body condition with a maximum of 2 points for each category (0 = normal; 1 = slight deviation from normal; 2 = moderate deviation from normal) [3]. Establish dose-limiting toxicity endpoints as >15% weight loss or clinical score >2. Euthanize animals following predefined humane endpoints including weight loss ≥20% or clinical score ≥3 [3]. For MTD determination, escalate doses incrementally in steps not exceeding 50% of the original dose until mice meet primary endpoints, then set the prior dose as the MTD [3].

Clinical Trial Design and Practical Implementation

Phase I Dose Escalation Framework

The primary objective of phase I oncology trials is to establish the recommended dose for phase II studies, with the maximum tolerated dose (MTD) definition varying by region: in the United States, it is the highest dose at which ≤33% of patients experience dose-limiting toxicity (DLT), while in Europe and Japan, it is the lowest dose at which ≥33% of patients experience DLT [4]. For this compound, the starting dose of 125 mg daily was determined based on prior phase I studies, with the MTD identified at this dose level [1]. The traditional 3+3 design remains the prevailing method for phase I cancer trials, proceeding with cohorts of three patients at escalating dose levels following a modified Fibonacci sequence (100%, 67%, 50%, 40%, 30-35% increments) [4]. If none of three patients experiences DLT, escalation continues; if one of three experiences DLT, three additional patients are enrolled at that dose; escalation stops when ≥2 patients in a cohort experience DLT [4].

Paradigm Shift in Dose Optimization

Recent developments in oncology dose optimization have highlighted limitations of the traditional maximum tolerated dose approach. A joint FDA-ASCO report recommends a paradigm shift from MTD-based dosing to dose optimization that better balances efficacy and tolerability, particularly for modern targeted therapies like this compound [5]. This approach advocates for:

- Broader safety data collection beyond early severe toxicities, including patient-reported outcomes

- Tailored trial designs that account for drug-specific characteristics and patient population variability

- Randomized trial designs assessing multiple dosages rather than single-arm dose escalation

- Broader eligibility criteria to reflect real-world patient populations, including elderly patients with comorbidities

- Refined pharmacologic analyses to better link dose, exposure, and outcomes [5]

This modernized framework aligns with the FDA's Project Optimus, which promotes dose optimization during early drug development rather than relying on post-approval studies [5]. A survey of over 400 oncologists found more than 80% strongly supported future trials focused on optimal dose determination instead of MTD [5].

Signaling Pathways and Experimental Workflows

Molecular Signaling Pathway Diagram

The diagram below illustrates the molecular mechanisms through which this compound enhances cisplatin sensitivity in resistant cancer cells, combining VEGFR inhibition with apoptosis pathway activation:

Diagram Title: this compound-Cisplatin Synergistic Apoptosis Pathway

Dose Escalation Decision Protocol

The following workflow outlines the dose escalation and MTD determination process for this compound clinical development:

Diagram Title: Phase I Dose Escalation Decision Protocol

Conclusion and Future Directions

This compound represents a promising multi-targeted tyrosine kinase inhibitor with established efficacy in thyroid cancers and potential for expanded applications in combination regimens. The MTD of 125 mg daily provides a reference point for future clinical development, though the evolving landscape of oncology dose optimization suggests value in exploring alternative dosing strategies that may improve the therapeutic index. The synergistic relationship with cisplatin in preclinical models, mediated through PI3K/Akt pathway inhibition and enhanced apoptosis, warrants further clinical investigation in resistant malignancies.

As the field moves beyond traditional MTD-based paradigms, future studies of this compound should incorporate dose optimization approaches that balance efficacy with quality of life, particularly for combination regimens where overlapping toxicities may necessitate dose modifications. The experimental protocols outlined provide comprehensive methodologies for evaluating this compound in both preclinical and clinical settings, with specific attention to rational combination strategies and modernized dose escalation frameworks that prioritize both patient safety and therapeutic efficacy.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Oncology Reports [spandidos-publications.com]

- 3. A systematic investigation of the maximum tolerated dose ... [pmc.ncbi.nlm.nih.gov]

- 4. Dose Escalation Methods in Phase I Cancer Clinical Trials [pmc.ncbi.nlm.nih.gov]

- 5. New Report Supports Overhaul of Cancer Drug Dosing [asco.org]

Motesanib Ba/F3 Cell Proliferation Assay: Protocol and Application Notes

Introduction to Motesanib and the Ba/F3 Cell Platform

This compound (AMG 706) is an orally administered small-molecule inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, platelet-derived growth factor receptor (PDGFR), and Kit receptor tyrosine kinase. This multi-targeted profile makes it a promising candidate for investigating therapeutic efficacy against various malignancies, particularly gastrointestinal stromal tumors (GIST) where activating mutations in Kit or PDGFRα play a crucial pathogenic role. The Ba/F3 cell proliferation assay serves as a robust and well-characterized in vitro system for evaluating the potency of kinase inhibitors like this compound against specific oncogenic targets, providing critical preclinical data on drug efficacy and potential resistance mechanisms.

The Ba/F3 cell line is a murine pro-B lymphocyte line that is interleukin-3 (IL-3) dependent for survival and proliferation. When engineered to express oncogenic kinases, these cells can switch their dependency from IL-3 to the transfected kinase, thereby providing a selective readout for kinase activity and inhibition. This system is particularly valuable in cancer drug discovery as it allows for the specific investigation of kinase-driven proliferation without the confounding factors present in many cancer cell lines. When Ba/F3 cells are transfected with various Kit mutants, their proliferation becomes directly dependent on Kit signaling, enabling researchers to quantitatively assess the inhibitory effects of compounds like this compound through standardized viability assays [1] [2].

Mechanism of Action and Signaling Pathways

Molecular Targets of this compound

This compound functions as a potent ATP-competitive inhibitor that binds to the catalytic domain of specific tyrosine kinase receptors. Biochemical assays have demonstrated that this compound directly inhibits Kit kinase activity with a 50% inhibitory concentration (IC50) of approximately 8 nM and PDGFR kinase activity with an IC50 of 84 nM [1]. Beyond these primary targets, this compound also exhibits strong activity against all three VEGF receptors (VEGFR1, VEGFR2, and VEGFR3), contributing to its antiangiogenic properties in solid tumor models. The multi-kinase inhibition profile of this compound distinguishes it from more selective Kit inhibitors and provides a broader mechanism for targeting tumor growth through both direct antitumor effects and disruption of tumor vasculature.

Key Signaling Pathways in Ba/F3 Cells

In engineered Ba/F3 cell models, the introduction of activating Kit mutations reconstitutes critical signaling cascades that drive cellular proliferation and survival. The diagram below illustrates the core signaling pathways and the experimental workflow for assessing this compound activity in Ba/F3 cells:

The core mechanism involves ligand-independent activation of Kit receptors due to specific mutations, leading to autophosphorylation and initiation of downstream signaling through key pathways like PI3K/Akt and MAPK, which ultimately promote cell survival and proliferation. This compound interrupts this signaling cascade by binding to the ATP-binding pocket of Kit, preventing receptor autophosphorylation and subsequent activation of downstream effectors. In Ba/F3 cells dependent on Kit signaling, this inhibition results in signaling pathway collapse and ultimately reduced cellular viability, which can be quantitatively measured through various viability assessment methods [1] [3].

Quantitative Activity of this compound Against Kit Mutations

Inhibition of Primary Activating Kit Mutations

This compound demonstrates potent inhibitory activity against the most common primary activating Kit mutations found in GIST patients. The following table summarizes the IC50 values obtained from Ba/F3 cell proliferation assays comparing this compound with imatinib against key primary Kit mutations:

Table 1: Inhibitory Activity of this compound Against Primary Activating Kit Mutations in Ba/F3 Cell Proliferation Assays

| Kit Mutation | Domain Location | This compound IC50 (nM) | Imatinib IC50 (nM) | Cellular Context |

|---|---|---|---|---|

| Δ552-559 | Juxtamembrane | 1 nM | 7 nM | Ba/F3 cells |

| V560D | Juxtamembrane | 5 nM | 11 nM | Ba/F3 cells |

| AYins503-504 | Extracellular | 18 nM | 28 nM | Ba/F3 cells |

| Wild-type Kit | - | 8 nM* | 10 nM* | Biochemical assay |

*Biochemical assay data included for reference [1] [2]

The data demonstrate that this compound exhibits comparable or superior potency to imatinib against the most common primary Kit mutants, particularly against juxtamembrane domain mutations (Δ552-559 and V560D) which represent the most frequent activating mutations in GIST. The exon 11 deletion mutant (Δ552-559) appears most sensitive to this compound inhibition, with an IC50 of approximately 1 nM in cellular proliferation assays. This robust activity against primary activating mutations suggests potential clinical utility for this compound in treatment-naïve GIST patients or as a first-line therapeutic option [1] [4] [2].

Activity Against Imatinib-Resistant Secondary Mutations

A significant challenge in GIST management is the development of secondary resistance mutations following imatinib therapy, particularly mutations occurring in the kinase domain. The Ba/F3 cell platform has been instrumental in evaluating the ability of this compound to overcome this resistance, with the following results:

Table 2: this compound Activity Against Imatinib-Resistant Kit Mutations in Ba/F3 Cells

| Kit Mutation | Mutation Type | Domain Location | This compound IC50 (nM) | Imatinib IC50 (nM) | Resistance Profile |

|---|---|---|---|---|---|

| V560D/V654A | Double mutant | JM/Kinase I | 77 nM | 448 nM | Imatinib-resistant |

| V560D/T670I | Double mutant | JM/Kinase I | 277 nM | 906 nM | Imatinib-resistant |

| Y823D | Single mutant | Activation loop | 64 nM | 791 nM | Imatinib-resistant |

| D816V | Single mutant | Activation loop | >3000 nM | >3000 nM | Resistant to both |

The data reveal that this compound maintains meaningful activity against several imatinib-resistant double mutants, particularly those involving the ATP-binding pocket (T670I) and activation loop (Y823D), though with reduced potency compared to primary mutations. Importantly, the D816V mutation in the activation loop, which is commonly associated with mast cell neoplasms and imatinib resistance, remains highly resistant to this compound, suggesting structural limitations in drug binding for this particular conformational change. The differential activity against various resistance mutations highlights the importance of mutation-specific profiling when considering this compound therapy in the imatinib-resistant setting [1] [2].

Detailed Experimental Protocol for Ba/F3 Cell Proliferation Assay

Cell Culture and Transfection

Cell Line Preparation: Maintain parental Ba/F3 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 3 ng/mL murine interleukin-3 (IL-3) to support viability and proliferation. Use cells within passages 5-20 to ensure genetic stability and consistent responses.

Transfection with Kit Mutants: Transfect Ba/F3 cells with wild-type or mutant KIT constructs (in pDSRα22 expression vector) along with linearized pcDNA Neo using the Nucleofector Kit V and Nucleofector device according to manufacturer's instructions. Two to three days post-transfection, transfer cells to selection medium containing 750 μg/mL G418 to eliminate non-transfected cells.

IL-3 Independence Selection: Following stable transfection, gradually withdraw IL-3 from the culture medium over 7-10 days to select for Ba/F3 clones that have become dependent on Kit signaling for survival and proliferation. Confirm Kit expression and functionality through fluorescence-activated cell sorting (FACS) using anti-Kit antibodies and assessment of Kit autophosphorylation.

Proliferation Assay Procedure

Cell Plating: Harvest logarithmically growing Ba/F3 cells expressing the desired Kit mutant, wash twice with phosphate-buffered saline (PBS), and resuspend in IL-3-free medium. Seed cells in 96-well tissue culture plates at a density of 5 × 10^3 cells per well in 100 μL of assay medium, allowing for consistent, reproducible growth measurements.

Drug Treatment: Prepare a 10 mM stock solution of this compound in DMSO and serially dilute in assay medium to generate working concentrations, typically ranging from 0.1 nM to 3 μM. Add 100 μL of each drug dilution to designated wells (final DMSO concentration should not exceed 0.1%). Include control wells containing vehicle (0.1% DMSO) for uninhibited growth and wells with parental Ba/F3 cells (IL-3 dependent) as specificity controls.

Incubation and Viability Assessment: Incubate treated cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere. Following incubation, add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 4 hours. Measure the optical density at 450 nm using a microplate reader. Alternatively, ATP-based viability assays (e.g., CellTiter-Glo) can be employed for increased sensitivity [1] [5] [3].

Data Analysis and IC50 Calculation

Viability Calculation: Normalize absorbance readings from treated wells to vehicle control wells (100% viability) and blank wells (0% viability). Calculate percentage viability using the formula: % Viability = (OD450 treated - OD450 blank) / (OD450 vehicle control - OD450 blank) × 100.

Dose-Response Curves: Plot log-transformed this compound concentrations against normalized percentage viability using four-parameter nonlinear regression analysis in appropriate software (e.g., GraphPad Prism). Generate sigmoidal dose-response curves for each Kit mutant tested, with at least 8-10 data points spanning the full inhibitory range.

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each Kit mutant from the fitted dose-response curves. Perform at least three independent experiments with duplicate or triplicate measurements to ensure statistical reliability. Compare IC50 values across different mutants to establish relative sensitivity profiles [1] [2].

Data Interpretation and Troubleshooting

Quality Control Measures

Cell Line Authentication: Regularly authenticate Ba/F3 cell lines using short tandem repeat (STR) profiling to confirm identity and prevent cross-contamination. Monitor for mycoplasma contamination monthly using PCR-based detection methods, as infection can significantly alter proliferation kinetics and drug sensitivity.

Expression Verification: Confirm consistent Kit receptor expression throughout experiments using flow cytometry with anti-Kit antibodies. Ensure that phosphorylation assays demonstrate functional kinase activity in the transfected Ba/F3 cells, with minimal background signaling in parental controls.

Assay Validation: Include appropriate controls in each experiment: (1) Parental Ba/F3 cells with IL-3 as a positive control for viability, (2) Parental Ba/F3 cells without IL-3 as a negative control for viability, and (3) Reference inhibitors (e.g., imatinib) as comparators for this compound activity [5].

Troubleshooting Common Issues

Inconsistent IC50 Values: Excessive cell passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cryopreserved stocks and limit continuous culture to 8 weeks. Ensure consistent cell density across experiments, as overcrowding can diminish growth factor sensitivity and alter drug response.

Poor Signal-to-Noise Ratio: Optimize cell seeding density to maintain logarithmic growth throughout the assay period. Validate detection reagent freshness and proper storage conditions. Consider switching to more sensitive detection methods (e.g., bioluminescent ATP assays) if background signals remain problematic.

Incomplete Dose-Response: Extend the concentration range tested, particularly for resistant mutants that may require higher drug concentrations for inhibition. Verify drug solubility and stability in assay medium, as precipitation or degradation can limit effective concentrations [1] [5].

Applications in Drug Discovery and Development

Resistance Mechanism Studies

The Ba/F3 cell proliferation assay platform provides an invaluable tool for investigating resistance mechanisms in targeted cancer therapy. By engineering Ba/F3 cells to express specific resistance mutations identified in patient samples, researchers can rapidly screen compound libraries for agents capable of overcoming this resistance. The this compound Ba/F3 assay has been particularly informative in understanding differential sensitivity across various Kit resistance mutations, revealing that while this compound can inhibit many kinase domain mutations that confer imatinib resistance, it remains ineffective against the D816V activation loop mutant. This information helps guide clinical decision-making and patient selection strategies for this compound therapy [1] [2].

Combination Therapy Screening

Beyond monotherapy assessment, the Ba/F3 proliferation platform enables systematic evaluation of combination therapy strategies. For example, research in bladder cancer models has demonstrated that this compound enhances the efficacy of cisplatin in resistant cell lines by modulating apoptosis and the PI3K/Akt pathway. Similarly, studies in head and neck squamous cell carcinoma have shown that this compound augments radiation response by altering tumor vascularization and hypoxia. These findings can be further explored in Ba/F3 systems co-expressing multiple signaling components to model pathway interactions and identify synergistic drug combinations [3] [6].

Conclusion

The This compound Ba/F3 cell proliferation assay represents a robust, reproducible platform for evaluating inhibitor potency against specific kinase mutations in a controlled cellular context. The protocol detailed in this application note provides a standardized approach for quantifying drug sensitivity across a panel of clinically relevant Kit mutants, enabling systematic comparison of therapeutic candidates. The data generated from these assays have significant implications for personalized medicine approaches in GIST and other Kit-driven malignancies, potentially guiding treatment selection based on specific mutation profiles. Furthermore, the adaptability of this platform allows for rapid assessment of emerging resistance mutations and evaluation of combination strategies, contributing to the ongoing optimization of targeted cancer therapies.

References

- 1. inhibits Kit mutations associated with gastrointestinal... This compound [pmc.ncbi.nlm.nih.gov]

- 2. inhibits Kit mutations associated with gastrointestinal... This compound [jeccr.biomedcentral.com]

- 3. Multikinase inhibitor this compound enhances the antitumor effect of... [spandidos-publications.com]

- 4. inhibits Kit mutations associated with gastrointestinal... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. The Assay Guidance Manual: A Guide for In Vitro and ... [promega.com]

- 6. Augmentation of radiation response by this compound, a ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Cell-Based Kit Autophosphorylation Assays with Motesanib

Introduction and Biological Context

Kit receptor tyrosine kinase plays a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Activating mutations in the KIT gene are fundamentally implicated in the pathogenesis of several malignancies, most notably gastrointestinal stromal tumors (GIST), where approximately 85-90% of cases are driven by such mutations [1]. These mutations occur predominantly in specific domains including the extracellular domain, juxtamembrane domain, kinase domain I, and kinase domain II (activation loop), leading to constitutive kinase activation and uncontrolled cellular proliferation [1]. Motesanib (AMG706) is an orally administered small molecule inhibitor that targets multiple receptor tyrosine kinases including vascular endothelial growth factor receptors (VEGFR1, 2, and 3), platelet-derived growth factor receptor (PDGFR), and Kit [1] [2].

The therapeutic significance of this compound in oncology stems from its dual mechanism of action: direct antitumor activity through inhibition of oncogenic Kit signaling and antiangiogenic effects through suppression of VEGF receptors. This compound has demonstrated particular relevance in targeting both primary activating Kit mutations and certain imatinib-resistant secondary mutations that commonly emerge following initial therapy [1] [3]. This application note provides detailed methodologies and protocols for conducting cell-based Kit autophosphorylation assays to evaluate the inhibitory activity of this compound against various Kit mutants, enabling drug development researchers to effectively assess compound efficacy and mechanism of action.

Materials and Reagents

Essential Materials

- Cell lines: CHO (Chinese Hamster Ovary) cells and Ba/F3 (murine pro-B lymphoid) cells [1]

- Expression vectors: pcDNA3.1+ hygro or pDSRα22 vectors containing wild-type or mutant KIT constructs [1]

- KIT mutants: Common primary and secondary mutants (see Table 1 for complete list) [1]

- This compound: Prepare stock solutions in DMSO and store at -20°C [1]

- Cell culture reagents: DMEM High Glucose with 10% FBS for CHO cells; RPMI medium with 10% FBS and 3 ng/mL murine IL-3 for Ba/F3 cells [1]

- Transfection reagents: Lipofectamine2000 with Opti-MEM for CHO cells; Nucleofector Kit V with Nucleoporator for Ba/F3 cells [1]

- Selection antibiotics: Hygromycin (300 μg/mL) for CHO cells; G418 (750 μg/mL) for Ba/F3 cells [1]

- Assay-specific reagents: Anti-Kit antibody (AF332, R&D Systems), anti-phosphotyrosine antibody 4G10 (Upstate/Millipore), Eu-N1-labeled anti-mouse antibody (PerkinElmer Inc.), DELFIA wash buffer, and enhancement buffer [1]

Kit Mutant Constructs

Table 1: Common Kit mutants used in autophosphorylation assays

| KIT Genotype | Mutation Type | Domain | Clinical Significance |

|---|---|---|---|

| Δ552-559 | Deletion | Juxtamembrane domain | Primary activating mutation |

| V560D | Single mutation | Juxtamembrane domain | Primary activating mutation |

| AYins503-504 | Insertion | Extracellular domain | Primary activating mutation |

| D816V | Single mutation | Activation loop | Imatinib-resistant mutation |

| Y823D | Single mutation | Activation loop | Imatinib-resistant mutation |

| V560D/V654A | Double mutation | Juxtamembrane domain/Kinase domain I | Imatinib-resistant mutation |

| V560D/T670I | Double mutation | Juxtamembrane domain/Kinase domain I | Imatinib-resistant mutation |